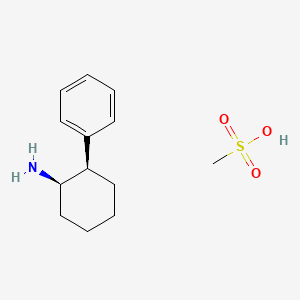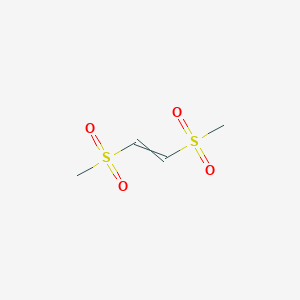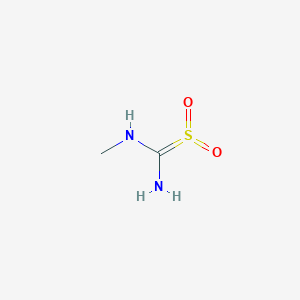
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with a carbethoxy group, a triazeno group, and a methyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Carbethoxy Group: The carbethoxy group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.
Addition of the Triazeno Group: The triazeno group can be added through a diazotization reaction followed by coupling with a suitable amine.
Methylation: The final step involves methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbethoxy or triazeno groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles or triazenes.
Wissenschaftliche Forschungsanwendungen
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-ethylimidazole: Similar structure with an ethyl group instead of a methyl group.
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole: Similar structure with a phenyl group instead of a methyl group.
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-chloroimidazole: Similar structure with a chloro group instead of a methyl group.
Uniqueness
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
41459-10-3 |
|---|---|
Molekularformel |
C9H15N5O2 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
ethyl 4-[(E)-dimethylaminodiazenyl]-2-methyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C9H15N5O2/c1-5-16-9(15)7-8(11-6(2)10-7)12-13-14(3)4/h5H2,1-4H3,(H,10,11)/b13-12+ |
InChI-Schlüssel |
NUEUPPUYXCLQHE-OUKQBFOZSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C(N1)C)/N=N/N(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(N1)C)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)

![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)







![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)

![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
